Cas no 5736-49-2 (1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene])

1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene] structure
5736-49-2 structure
Product Name:1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene]
CAS-nummer:5736-49-2
MF:C13HBrF10
MW:427.035077810287
CID:946888
PubChem ID:21961
Update Time:2025-04-19

1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene] Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1''-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene]
    • 1,1'-(bromomethylene)bis[2,3,4,5,6-pentafluorobenzene]
    • 1,1'-(Bromomethylene)bis(2,3,4,5,6-pentafluorobenzene)
    • Bis(pentafluorophenyl)bromomethane
    • Bis(pentafluorophenyl)methyl bromide
    • Bis-(pentafluorphenyl)-brommethan
    • BRN 2067250
    • Brom-bis-(2,3,4,5,6-pentafluorphenyl)methan
    • Decafluorbenzhydrylbromid
    • Decafluor-benzhydrylbromid
    • decafluorobenzhydryl bromide
    • EINECS 227-246-3
    • METHANE, BIS(PENTAFLUOROPHENYL)BROMO-
    • NSC96915
    • Benzene, 1,1'-(bromomethylene)bis[2,3,4,5,6-pentafluoro-
    • Benzene,1'-(bromomethylene)bis[2,3,4,5,6-pentafluoro-
    • Methane, bromobis(pentafluorophenyl)-
    • NSC 96915
    • NSC-96915
    • Benzene, 1,1'-(bromomethylene)bis(2,3,4,5,6-pentafluoro-
    • 1-[Bromo(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene
    • di-(pentafluorophenyl)methyl bromide
    • 1-[bromo-(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene
    • NS00048030
    • AKOS024429336
    • 1-[Bromo-(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluoro-benzene
    • WLN: FR BF CF DF EF FYER BF CF DF EF FF
    • SCHEMBL2977336
    • Benzene, 1,1'-(bromomethylene)bis(2,3,4,5,6-pentafluoro- (9CI)
    • 1-[Bromo(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene #
    • DTXSID90205961
    • 5736-49-2
    • Inchi: 1S/C13HBrF10/c14-3(1-4(15)8(19)12(23)9(20)5(1)16)2-6(17)10(21)13(24)11(22)7(2)18/h3H
    • InChI-sleutel: YNRCTGFUNFLXMR-UHFFFAOYSA-N
    • LACHT: BrC(C1C(=C(C(=C(C=1F)F)F)F)F)C1C(=C(C(=C(C=1F)F)F)F)F

Berekende eigenschappen

  • Exacte massa: 425.91013
  • Monoisotopische massa: 425.91019g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.2
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • PSA: 0
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